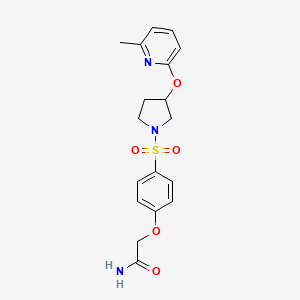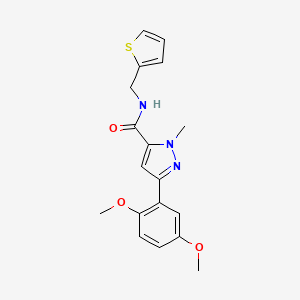
3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and it also contains a thiophene ring, another type of heterocyclic compound . The presence of the dimethoxyphenyl group suggests that it might have interesting biological activities, as methoxy groups are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings, along with the dimethoxyphenyl group, would contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the pyrazole ring can participate in nucleophilic substitution reactions, and the thiophene ring can undergo electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Tyrosinase Inhibition and Anti-Melanogenesis
This compound has been studied for its ability to inhibit tyrosinase, an enzyme crucial in the melanin synthesis pathway. Melanin is the pigment responsible for color in skin, hair, and eyes. Inhibitors of tyrosinase are sought after for their potential to treat hyperpigmentation disorders. The compound exhibits strong competitive inhibition activity against mushroom tyrosinase, which suggests it could be used in developing therapeutic agents for conditions like melasma, age spots, and other hyperpigmentation disorders .
Anti-Inflammatory Applications
Chalcone derivatives, which share a similar structure with the compound , have demonstrated significant anti-inflammatory properties. These compounds can inhibit various enzymes and pathways involved in the inflammatory process. By modifying the structure and adding substituent groups, there is potential to increase potency and reduce toxicity, which could lead to the development of new anti-inflammatory drugs .
Antimicrobial Activity
The structural features of chalcone derivatives, including the compound being analyzed, allow for diverse pharmacological properties, one of which is antimicrobial activity. These compounds can target different pathways associated with antibiotic resistance, potentially overcoming resistance and making bacteria susceptible to treatment .
Anticancer Potential
Indole derivatives, which are structurally related to the compound, have shown a range of biological activities, including anticancer properties. The indole nucleus is present in many synthetic drug molecules and binds with high affinity to multiple receptors, which is useful in developing new therapeutic agents. The compound’s structure suggests it may also possess anticancer activities that could be explored further .
Photophysical Applications
The compound’s structure, which includes a methoxy substituted moiety, suggests it could have applications in photophysical research. Compounds with similar structures have been used to study the intramolecular charge transfer effect and the intersystem crossing process, which are important in the development of optical materials and devices .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21-16(18(22)19-11-13-5-4-8-25-13)10-15(20-21)14-9-12(23-2)6-7-17(14)24-3/h4-10H,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONONKZXWYVEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

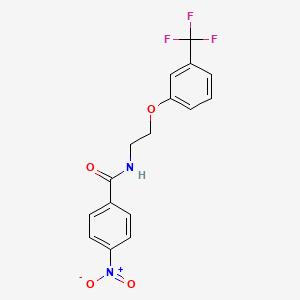
![(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2865643.png)
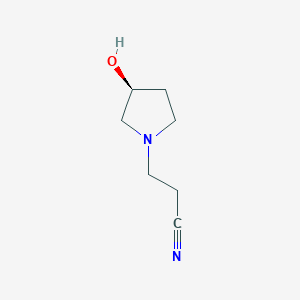

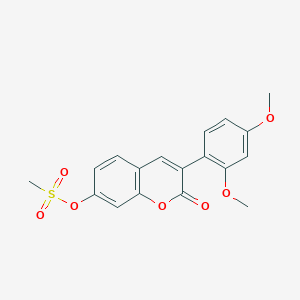
![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)
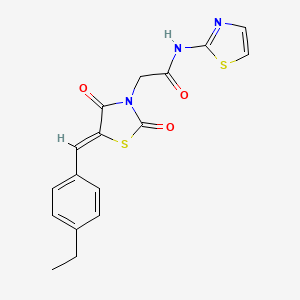
![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2865652.png)
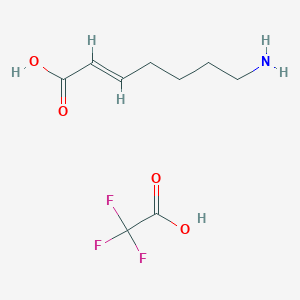
![N-[(2S,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide](/img/structure/B2865654.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2865655.png)
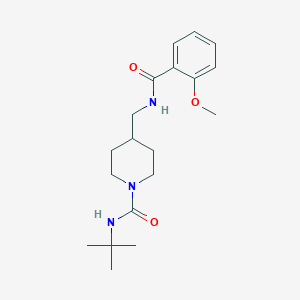
![2-Chloro-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2865659.png)
